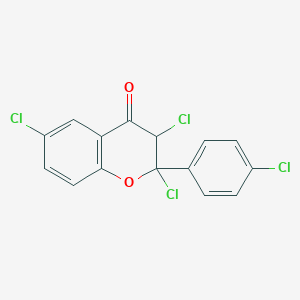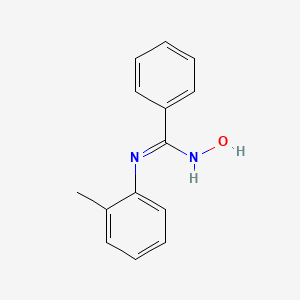![molecular formula C12H19NO3 B14004332 2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol) CAS No. 78987-73-2](/img/structure/B14004332.png)
2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol is an organic compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethoxyphenyl group and a hydroxyethylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with o-phenetidine . The reaction conditions include:
Temperature: The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.
Solvents: Common solvents include ethanol or other organic solvents that can dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Purification Steps: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Inhibit Enzymes: Inhibit specific enzymes involved in metabolic pathways.
Alter Cellular Processes: Affect cellular processes such as signal transduction, gene expression, and protein synthesis.
類似化合物との比較
2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- **2-(2-ethylhexyl)-(2-hydroxyethyl)amino]ethanol
- **2-[2,2-diphenylethyl (2-hydroxyethyl)amino]ethanol
- **2-[(2,4-dinitrophenyl)-(2-hydroxyethyl)amino]ethanol
These compounds share structural similarities but differ in their functional groups and specific applications
特性
CAS番号 |
78987-73-2 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
2-[2-ethoxy-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C12H19NO3/c1-2-16-12-6-4-3-5-11(12)13(7-9-14)8-10-15/h3-6,14-15H,2,7-10H2,1H3 |
InChIキー |
ACRPGPVCAXRVPP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)

![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)



![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)

![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)



![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
